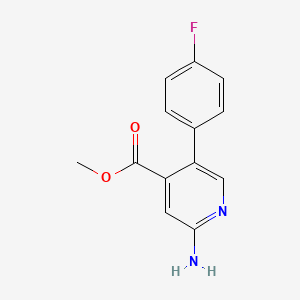

Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-12(15)16-7-11(10)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGJUMPFVRYOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Similar compounds have been shown to participate in suzuki–miyaura coupling reactions. This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. These activities suggest that Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells. This interaction suggests that the compound may have anti-inflammatory properties, as iNOS is involved in the production of nitric oxide, a mediator of inflammation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with iNOS results in the inhibition of nitric oxide production. This binding interaction is crucial for its potential anti-inflammatory effects. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to the compound may lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation. At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to organs and tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate, a pyridine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the compound's biological activity, supported by data tables and case studies.

- Chemical Formula : C13H11FN2O

- CAS Number : 926261-73-6

- Molecular Weight : 232.24 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Bacillus subtilis | 10 | Strong |

| Candida albicans | 25 | Moderate |

| Pseudomonas aeruginosa | 30 | Moderate |

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. The results indicated that this compound had comparable efficacy to ciprofloxacin against Gram-positive bacteria, with an inhibition zone of 18 mm for S. aureus, suggesting its potential as an alternative antibacterial agent .

Antifungal Activity

The compound also demonstrated antifungal activity, particularly against Candida species. The antifungal efficacy was evaluated through disk diffusion methods, yielding the following results:

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 21 | 25 |

| Aspergillus niger | 19 | 30 |

These findings highlight the potential of this compound in treating fungal infections, especially in cases resistant to conventional antifungals .

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested on HeLa cells using the MTT assay, revealing a dose-dependent cytotoxicity profile:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

At a concentration of 100 µM, the compound reduced cell viability to approximately 20%, indicating significant anticancer activity .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that its activity may be linked to the inhibition of specific enzymes involved in bacterial cell wall synthesis and interference with fungal cell membrane integrity.

Scientific Research Applications

Biochemical Properties

Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate has been shown to interact with various enzymes and proteins, particularly in the context of inflammatory responses. Notably, it inhibits the activity of inducible nitric oxide synthase (iNOS) in mouse RAW 264.7 cells, which is crucial for regulating nitric oxide production during inflammatory processes.

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can affect genes involved in inflammation, potentially leading to reduced inflammatory responses. This makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Molecular Mechanism

The molecular interactions of this compound primarily involve binding to specific biomolecules, resulting in enzyme inhibition or activation. Its interaction with iNOS exemplifies how it can inhibit nitric oxide production, thereby influencing inflammatory pathways .

Pharmaceutical Development

- Neuroprotective Agents : Research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Antiviral Agents : The compound has been utilized in synthesizing antiviral agents, showcasing its potential in infectious disease treatment.

Anti-inflammatory Research

- Studies have demonstrated that this compound can significantly suppress the activity of inflammatory mediators such as COX-2 and iNOS, indicating its potential for developing anti-inflammatory drugs .

Cancer Research

- The compound's ability to modulate cell signaling pathways positions it as a potential candidate for cancer therapy, particularly through its effects on apoptosis and cell proliferation mechanisms .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with substituted pyridine or pyrimidine cores, fluorophenyl groups, and diverse functional groups (e.g., chlorine, sulfonyl, hydroxyl). Key structural differences and their implications are summarized below:

Table 1: Structural and Physical Property Comparison

Key Observations:

- Core Heterocycle: Pyridine derivatives (e.g., target compound and analogs) exhibit planarity conducive to π-π stacking in protein binding, whereas pyrimidine derivatives () may offer additional hydrogen-bonding sites due to the second nitrogen .

- Substituent Effects: Fluorophenyl Group: Present in all compounds, fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to non-fluorinated analogs . Chlorine vs. Hydroxyl/Hydroxymethyl Groups (): These polar groups improve aqueous solubility but may increase susceptibility to oxidative metabolism .

Pharmacological Relevance

- Fluorophenyl-Containing Derivatives: Fluorine’s role in enhancing bioavailability and target affinity is well-documented in drug candidates like kinase inhibitors (e.g., crizotinib analogs) .

- Ester vs. Sulfonyl Groups: The methyl ester in the target compound may act as a prodrug moiety (hydrolyzable to carboxylic acid in vivo), whereas sulfonyl groups () are typically non-metabolized and enhance binding rigidity .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate typically involves:

- Formation of the pyridine core with appropriate substitution.

- Introduction of the 4-fluorophenyl group at the 5-position of the pyridine ring.

- Amination at the 2-position of the pyridine ring.

- Esterification to form the methyl carboxylate group at the 4-position.

Detailed Preparation Method from Patent CN102898358A

A representative preparation method for fluoropyridine compounds, including analogues of this compound, is described in patent CN102898358A. The process involves:

Step 1: Bromination of Pyridine Derivative

- Starting with 2-hydroxyl-3-nitro-4-methylpyridine (compound E1), it is reacted with tribromophosphorus oxygen (PBr3) in acetonitrile.

- The reaction is heated to 110–130 °C and maintained for 3 hours.

- After cooling, the mixture is quenched with ice-water, neutralized with saturated sodium bicarbonate, and extracted with dichloromethane.

- The product is 2-bromo-3-nitro-4-methylpyridine (compound E2) with a yield of 91.6%.

Step 2: Catalytic Hydrogenation

- Compound E2 is dissolved in methanol and treated with Raney nickel catalyst under hydrogen pressure (40 psi) at room temperature for 5 hours.

- The reaction mixture is filtered and dried to yield 2-hydroxyl-3-amino-4-methylpyridine (compound E3) with a yield of 92.1%.

This method highlights the bromination and amination steps essential for preparing substituted aminopyridine intermediates, which can be further functionalized to introduce the 4-fluorophenyl group and methyl ester functionality.

The introduction of the 4-fluorophenyl group at the 5-position of the pyridine ring is commonly achieved via cross-coupling reactions such as Suzuki or Heck coupling, using appropriate halogenated pyridine intermediates and 4-fluorophenyl boronic acid or derivatives.

Esterification of the carboxyl group to the methyl ester is typically performed by:

- Treating the corresponding carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

- Alternatively, methylation can be achieved using diazomethane or methyl iodide under basic conditions.

Experimental Data from Literature

A relevant experimental procedure related to the preparation of amino-substituted fluoropyridines includes:

| Parameter | Details |

|---|---|

| Starting Material | 2-amino-5-fluoropyridine (10 g) |

| Solvent | Ethanol (200 mL) |

| Reagent | Chloroacetaldehyde 50% in water (56 mL, 4 equiv.) |

| Reaction Conditions | Reflux for 2 hours |

| Work-up | Concentration under reduced pressure, extraction with ethyl acetate, washing with saturated NaHCO3 solution |

| Yield | 72% |

This method involves the condensation of 2-amino-5-fluoropyridine with chloroacetaldehyde to introduce aldehyde functionality, which can be further transformed into the carboxylate ester.

Summary Table of Preparation Steps

Research Findings and Notes

- The bromination and fluorination steps are critical for introducing the desired substituents on the pyridine ring with high regioselectivity and yield.

- Catalytic hydrogenation using Raney nickel is an efficient method for reducing nitro groups to amino groups without affecting other sensitive functionalities.

- Cross-coupling reactions provide a versatile approach to attach fluorophenyl groups, allowing structural diversity for pharmaceutical research.

- Esterification under acidic conditions is a straightforward and widely used method to obtain methyl esters from carboxylic acids.

- The compound exhibits high solubility and good bioavailability profiles, making the preparation methods relevant for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For structurally analogous heterocycles (e.g., thiazole derivatives), the Suzuki-Miyaura coupling is employed using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system like toluene/ethanol. Key conditions include heating at 80–100°C for 12–24 hours under inert gas. Below is a generalized protocol adapted from similar syntheses:

| Component | Condition/Detail |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol (3:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield Range | 70–85% (for analogous systems) |

Note : For pyridine-based analogs, substituent compatibility (e.g., amino and carboxylate groups) must be validated to avoid side reactions.

Q. How is the molecular structure of this compound characterized, and what techniques confirm its configuration?

- Methodological Answer :

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) resolves bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople coordinates quantify non-planar distortions in the pyridine ring .

- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; carboxylate carbonyl at ~170 ppm in ¹³C). Mass spectrometry (HRMS) validates molecular weight (expected: ~260.23 g/mol).

- Comparative analysis : Structural uniqueness arises from the fluorophenyl and carboxylate substituents, distinguishing it from simpler pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity) and protocols (e.g., MIC values via microdilution).

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing fluorine with other halogens) to isolate contributing factors. For example, fluorophenyl enhances lipophilicity and target binding .

- Mechanistic studies : Employ enzyme inhibition assays (e.g., NS5B polymerase for antiviral activity) or transcriptomic profiling to identify primary targets .

Q. What computational strategies predict the binding affinity of this compound with Mycobacterium tuberculosis targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., enoyl-acyl carrier protein reductase [InhA]).

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS suite).

- Free energy calculations : MM-PBSA/GBSA methods quantify binding energies, prioritizing high-affinity derivatives .

Q. How do reaction parameters in the synthesis (e.g., solvent, catalyst loading) influence the formation of regioisomeric byproducts?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor carboxylate activation but increase side reactions. Ethanol/toluene mixtures balance reactivity and selectivity .

- Catalyst optimization : Reduced Pd loading (1–2 mol%) minimizes metal residues while maintaining coupling efficiency.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent ratio, and catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.